molecular formula C10H13Cl2N B2526013 3-(2,4-Dichlorophenyl)butan-1-amine CAS No. 1417635-04-1

3-(2,4-Dichlorophenyl)butan-1-amine

Cat. No.: B2526013
CAS No.: 1417635-04-1
M. Wt: 218.12
InChI Key: NJYGEIPMNNESGU-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butan-1-amine backbone substituted with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)butan-1-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with butan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenyl)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)propan-1-amine
  • 3-(2,4-Dichlorophenyl)pentan-1-amine
  • 3-(2,4-Dichlorophenyl)hexan-1-amine

Uniqueness

3-(2,4-Dichlorophenyl)butan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 2,4-dichlorophenyl group enhances its reactivity and potential for various applications compared to similar compounds with different chain lengths or substituents.

Biological Activity

3-(2,4-Dichlorophenyl)butan-1-amine, a compound characterized by its unique dichlorophenyl substitution, has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12Cl2N
  • Molecular Weight : Approximately 219.12 g/mol
  • Structural Features : The compound features a butanamine backbone with a dichlorophenyl group at the 3-position, enhancing its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cell Signaling Modulation : The compound can influence cell signaling pathways and gene expression, potentially affecting cell proliferation and differentiation.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial effects. It has been evaluated for activity against both gram-positive and gram-negative bacteria. The following table summarizes its antibacterial efficacy compared to standard antibiotics:

Bacterial Strain Efficacy of this compound Standard Antibiotic (e.g., Ampicillin)
Staphylococcus aureusSubmicromolar activity observedEffective
Escherichia coliModerate activityEffective
Methicillin-resistant S. aureus (MRSA)Significant inhibitionLimited efficacy

Anticancer Activity

In addition to its antimicrobial properties, this compound is being investigated for potential anticancer activities. Studies have shown that it may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various derivatives of butanamines revealed that this compound exhibited superior antibacterial activity compared to other chlorinated analogs. It was particularly effective against MRSA strains .
  • Cytotoxicity Assessment : Evaluations of cytotoxic effects on primary mammalian cell lines indicated that while the compound showed significant antibacterial properties, it exhibited low cytotoxicity towards healthy cells, suggesting a favorable therapeutic index.
  • Mechanistic Insights : Further research into the molecular mechanisms revealed that the compound interacts with specific cellular receptors and enzymes, leading to alterations in metabolic pathways that can inhibit bacterial growth or induce cancer cell death .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N/c1-7(4-5-13)9-3-2-8(11)6-10(9)12/h2-3,6-7H,4-5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYGEIPMNNESGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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